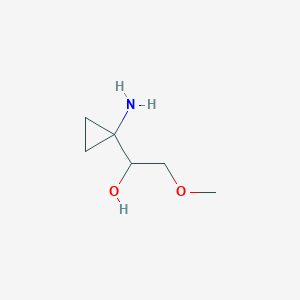

1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a direct precursor of the plant hormone ethylene .

Synthesis Analysis

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) . A three-stage method of synthesizing the natural plant growth regulator 1-aminocyclopropane-l-carboxylic acid by the interaction of cyanoacetic ester with 1,2-dibromoethane has been studied .Molecular Structure Analysis

ACC is a non-proteinogenic amino acid, and its structure includes a cyclopropane ring . The enzyme aminocyclopropane-1-carboxylic acid synthase (ACC synthase, ACS) catalyzes the synthesis of ACC, a precursor for ethylene, from S-Adenosyl methionine (AdoMet, SAM) .Chemical Reactions Analysis

The first committed and generally rate-limiting step in ethylene biosynthesis is the conversion of S-adenosyl-methionine to ACC by ACC synthase (ACS). This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .Wissenschaftliche Forschungsanwendungen

Stereocontrolled Synthesis

A stereocontrolled approach has been developed to synthesize 2-(2-aminoalkyl)-1-hydroxycyclopropanes, including compounds structurally related to 1-(1-Aminocyclopropyl)-2-methoxyethan-1-ol. These compounds are synthesized through a stepwise procedure that starts with a 1,3-dipolar cycloaddition of a nitrile oxide to a cyclopropene followed by the reduction of the derived bicycle (Baird, Huber, & Clegg, 2001).

Cascade Construction of Functionalized Derivatives

Research demonstrates the Lewis acid-catalyzed cascade construction of functionalized cyclopropane derivatives from Arylmethylenecyclopropanes. This process yields various functionalized derivatives under mild conditions, showcasing the versatility of cyclopropane-based compounds in synthetic chemistry (Yao & Shi, 2007).

Synthesis and X-ray Study

A study on the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid reveals the Z-configuration of cyclopropane rings. This research provides insights into the structural aspects of cyclopropane derivatives and their potential applications in medicinal chemistry (Cetina et al., 2004).

Cyclic Sulfates in Asymmetric Synthesis

Cyclic sulfates have been employed as tools in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives. This method demonstrates the use of cyclic sulfates in generating enantiomerically enriched cyclopropane derivatives, highlighting their importance in the synthesis of biologically active compounds (Jakubowska, Żuchowski, & Kulig, 2015).

Ethylene-Independent Growth Regulation

1-Aminocyclopropane 1-carboxylic acid (ACC), a compound structurally related to this compound, plays a significant role as an ethylene-independent growth regulator in plants. This highlights the broader implications of cyclopropane derivatives in biological systems and their potential applications in agricultural biotechnology (Polko & Kieber, 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1-aminocyclopropyl)-2-methoxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-9-4-5(8)6(7)2-3-6/h5,8H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCAPTNDLZPFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1(CC1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2777395.png)

![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)

![2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B2777403.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2777411.png)